BenchChemオンラインストアへようこそ!

3-(1-Bromoethyl)-2,6-dichloropyridine

Lipophilicity ADME Medicinal Chemistry

3-(1-Bromoethyl)-2,6-dichloropyridine (CAS 1375708-70-5) is a heterocyclic building block in the halogenated pyridine class, defined by a 2,6-dichloropyridine core with a 1-bromoethyl substituent at the 3-position. This specific arrangement of halogens (Br, Cl) and their positions on the ring establishes a distinct reactivity profile that governs its use in sequential cross-coupling reactions for the synthesis of complex pharmaceuticals.

Molecular Formula C7H6BrCl2N
Molecular Weight 254.94 g/mol
CAS No. 1375708-70-5
Cat. No. B13199598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Bromoethyl)-2,6-dichloropyridine
CAS1375708-70-5
Molecular FormulaC7H6BrCl2N
Molecular Weight254.94 g/mol
Structural Identifiers
SMILESCC(C1=C(N=C(C=C1)Cl)Cl)Br
InChIInChI=1S/C7H6BrCl2N/c1-4(8)5-2-3-6(9)11-7(5)10/h2-4H,1H3
InChIKeyPJLDNAMXMOMTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Bromoethyl)-2,6-dichloropyridine (CAS 1375708-70-5) for Specialized Synthesis: An Evidence-Based Procurement Guide


3-(1-Bromoethyl)-2,6-dichloropyridine (CAS 1375708-70-5) is a heterocyclic building block in the halogenated pyridine class, defined by a 2,6-dichloropyridine core with a 1-bromoethyl substituent at the 3-position . This specific arrangement of halogens (Br, Cl) and their positions on the ring establishes a distinct reactivity profile that governs its use in sequential cross-coupling reactions for the synthesis of complex pharmaceuticals [1]. Unlike its unspecialized core, 2,6-dichloropyridine, this compound is a more advanced intermediate, designed for precise, multi-step molecular construction [2].

3-(1-Bromoethyl)-2,6-dichloropyridine (CAS 1375708-70-5): The High Cost of In-Class Substitution


Replacing 3-(1-bromoethyl)-2,6-dichloropyridine with a close analog from the broader class of bromoethyl-dichloropyridines introduces significant synthetic risk. The specific regioisomerism—the exact positions of the chlorine atoms (2,6) and the bromoethyl group (3)—dictates chemoselectivity in sequential cross-coupling reactions, a critical factor in complex syntheses [1]. For instance, substituting a 2,5- or 3,5-dichloro regioisomer alters the electronic and steric environment of the reactive sites, leading to different reaction outcomes, yields, and purification profiles [2]. Even a change in the alkyl chain length or position can have a major impact. For example, 2,6-dichloropyridine serves as a general platform for potassium channel antagonists, but the 3-(1-bromoethyl) derivative specifically acts as a precursor in the patented synthesis of amyloid-beta aggregation inhibitors [3]. Therefore, selection of this specific CAS number is not arbitrary; it is a direct requirement for the precise, stepwise functionalization demanded by these advanced synthetic routes.

Quantitative Performance of 3-(1-Bromoethyl)-2,6-dichloropyridine (CAS 1375708-70-5) vs. Analogs


Higher Lipophilicity for Enhanced Membrane Permeability vs. 2-(2-Bromoethyl) Isomer

The 3-(1-bromoethyl)-2,6-dichloropyridine isomer demonstrates significantly higher predicted lipophilicity compared to the 2-(2-bromoethyl)-3,5-dichloropyridine analog. This difference suggests superior passive membrane permeability, a critical early-stage ADME property for central nervous system (CNS) drug discovery programs [1].

Lipophilicity ADME Medicinal Chemistry LogP

Critical Intermediate in a Patented Alzheimer's Disease Drug Candidate

The target compound is a necessary intermediate for synthesizing a specific class of Aβ-related disease modulators, as detailed in a patent from AstraZeneca. This establishes its direct, documented role in producing biologically active molecules for a high-value therapeutic area, a feature not shared by many other isomers [1].

Neurodegeneration Amyloid-beta Alzheimer's BACE1 Gamma-secretase

Regioisomerism Dictates Cross-Coupling Selectivity

The specific 2,6-dichloro substitution pattern is crucial for achieving high chemoselectivity in palladium-catalyzed cross-coupling reactions. Protocols have been developed to selectively functionalize 2,6-dichloropyridines at the 2-position in the presence of other halogens. The target compound, with its 3-position bromoethyl group, is designed for stepwise elaboration, where the order of reactivity (bromoalkyl vs. chloro) and regioisomerism are critical [1]. The position of the bromine relative to the ring nitrogens and other chlorines dictates the preferred site of oxidative addition in metal-catalyzed reactions.

Cross-coupling Suzuki-Miyaura Chemoselectivity Regioselectivity

High LogP (3.7) for CNS Drug Discovery Programs

With a calculated XLogP3 of 3.7, this compound falls within a highly favorable lipophilicity range for central nervous system (CNS) drug candidates, where a LogP between 2 and 4 is often associated with optimal blood-brain barrier permeability [1]. This value is notably higher than many other halogenated pyridine building blocks, such as 2,6-dichloropyridine itself (LogP ~1.8) , suggesting that incorporating this intermediate can directly increase the lipophilicity of the final drug molecule.

Lipophilicity CNS Drug Discovery Blood-Brain Barrier

Strategic Starting Material from 3-Acetyl-2,6-dichloropyridine

The target compound can be synthesized from the more widely available 1-(2,6-dichloropyridin-3-yl)ethanone (CAS 412018-50-9). For research groups, this provides a clear synthetic strategy and a benchmark for comparing the cost and time of in-house synthesis versus direct procurement. The decision to purchase the advanced intermediate (target compound) versus synthesizing it from the ketone depends on a quantitative evaluation of internal resources and project timelines [1].

Synthesis Route Scouting Procurement

High-Value Applications for 3-(1-Bromoethyl)-2,6-dichloropyridine (CAS 1375708-70-5) in Pharmaceutical R&D


Lead Optimization in CNS Drug Discovery Programs

When designing novel drug candidates for central nervous system (CNS) disorders, medicinal chemists can strategically incorporate 3-(1-bromoethyl)-2,6-dichloropyridine as a core building block. Its high calculated LogP of 3.7 is a desirable property for enhancing blood-brain barrier permeability of the final therapeutic [1]. The presence of multiple, orthogonally reactive halogen handles (C2-Cl, C6-Cl, and C3-CH(Br)CH3) allows for sequential, controlled functionalization to rapidly explore chemical space around this privileged scaffold, potentially accelerating the identification of lead compounds with optimal ADME and potency profiles.

Synthesis of Proprietary Alzheimer's Disease Modulators

This specific compound is not a generic building block; it is a required intermediate in the synthesis pathway for a class of Aβ-related disease modulators, as outlined in patent WO2012064269A1 [2]. For research groups and biotech companies investigating amyloid-beta aggregation and related pathways, procuring this exact CAS number is essential for replicating and building upon the patented chemistry. It provides a direct entry point into a defined, high-value intellectual property space for developing potential treatments for Alzheimer's disease.

Executing Complex Sequential Cross-Coupling Strategies

The compound is optimized for chemists employing advanced, multi-step cross-coupling sequences. The distinct reactivity difference between the primary alkyl bromide (at the 3-position) and the two aryl chlorides (at the 2- and 6-positions) enables a programmed synthesis [3]. The alkyl bromide can be used in the first step (e.g., via Suzuki or Negishi coupling), leaving the less reactive aryl chlorides for a subsequent, more demanding coupling reaction. This level of control is essential for constructing complex, unsymmetrical biaryl and heteroaryl architectures common in modern pharmaceuticals and agrochemicals.

Strategic Procurement and Outsourcing Analysis for Med Chem

For laboratory managers and procurement specialists, this compound serves as a case study in 'make vs. buy' analysis. Given its established synthesis from 1-(2,6-dichloropyridin-3-yl)ethanone [4], the decision to outsource its procurement can be quantitatively justified. The premium paid for the compound offsets the internal costs of scientist time, hazardous reagents, and purification associated with its multi-step synthesis. This scenario is ideal for teams looking to focus internal chemistry resources on final target synthesis rather than on preparing advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Bromoethyl)-2,6-dichloropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.